molecular formula C12H17NO2 B5366049 N-(1-phenoxypropan-2-yl)propanamide

N-(1-phenoxypropan-2-yl)propanamide

Cat. No.: B5366049
M. Wt: 207.27 g/mol
InChI Key: SQVNIAZGEIEXQF-UHFFFAOYSA-N
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Description

N-(1-Phenoxypropan-2-yl)propanamide is an amide derivative characterized by a phenoxypropan-2-yl group attached to a propanamide backbone. The phenoxy group may influence lipophilicity and metabolic stability, making it relevant for pharmaceutical applications such as NSAIDs or CNS-targeting agents .

Properties

IUPAC Name

N-(1-phenoxypropan-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-12(14)13-10(2)9-15-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVNIAZGEIEXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C)COC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenoxypropan-2-yl)propanamide can be achieved through several methods. One common approach involves the reaction of 1-phenoxypropan-2-amine with propanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired amide product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors. This method allows for better control over reaction conditions, improved scalability, and higher yields. The use of immobilized enzymes, such as amine transaminase and lipase, in a flow system has also been explored for the stereoselective synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

N-(1-phenoxypropan-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-(1-phenoxypropan-2-yl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-phenoxypropan-2-yl)propanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to the disruption of metabolic pathways. For example, it may inhibit enoyl-acyl carrier protein reductase, an enzyme involved in bacterial fatty acid biosynthesis .

Comparison with Similar Compounds

Substituted Biphenyl and Indole Derivatives

  • Compound A : (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide

    • Structure : Combines flurbiprofen (biphenyl) and amphetamine (phenylpropan-2-yl) moieties.
    • Synthesis : DCC-mediated coupling; characterized by HPLC, UV/IR spectroscopy, and mass spectrometry .
    • Key Feature : Hybrid NSAID-amphetamine design may target dual inflammatory and CNS pathways.
  • Compound B: N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide Structure: Substituted with indole-ethyl and biphenyl groups. Synthesis: Similar DCC-based method; indole moiety suggests serotonin receptor interactions . Key Feature: Potential dual activity as an NSAID and serotonin modulator .

Fentanyl-Related Analogs

  • Compound C : N-(2-fluorophenyl)-N-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]propanamide (2'-fluoroortho-Fluorofentanyl)

    • Structure : Fluorophenyl and piperidinyl substitutions.
    • Synthesis : Likely reductive amination or carbodiimide coupling.
    • Key Feature : High molecular weight (372.5 g/mol) and fluorinated groups enhance µ-opioid receptor binding .
  • Compound D: 4-Fluoroisobutyrylfentanyl (N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) Structure: Isobutyramide backbone with fluorophenyl and phenethylpiperidine groups. Key Feature: Enhanced lipophilicity and potency as a novel psychoactive substance .

NSAID-Inspired Amides

  • Compound E : N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
    • Structure : Methoxynaphthalene (naproxen analog) coupled to tryptamine.
    • Synthesis : DCC-mediated coupling; CAS-registered enantiomers indicate chiral importance .
    • Key Feature : Dual naproxen (COX inhibition) and indole (serotonergic) activity .

Comparative Data Table

Compound Core Structure Substituents Molecular Formula Synthesis Method Key Properties/Applications Reference ID
N-(1-Phenoxypropan-2-yl)propanamide Propanamide Phenoxypropan-2-yl C12H17NO2 Not specified Hypothetical NSAID/CNS agent N/A
Compound A Propanamide 2-Fluoro-biphenyl-4-yl, phenylpropan-2-yl C24H22FNO2 DCC coupling NSAID-amphetamine hybrid
Compound B Propanamide 2-Fluoro-biphenyl-4-yl, indol-3-yl-ethyl C25H22FN3O2 DCC coupling Serotonergic/NSAID activity
Compound C Propanamide 2-Fluorophenyl, piperidin-4-yl C22H26F2N2O Reductive amination Synthetic opioid (high potency)
Compound D Isobutyramide 4-Fluorophenyl, phenethylpiperidin-4-yl C22H26F2N2O Amide coupling Novel psychoactive substance
Compound E Propanamide 6-Methoxynaphthalen-2-yl, indol-3-yl-ethyl C24H23N3O2 DCC coupling COX inhibition, chiral variants

Key Findings and Implications

  • Structural Impact : Substituents like biphenyl, indole, or fluorinated aryl groups dictate pharmacological targets (e.g., COX enzymes, opioid receptors) .
  • Synthesis : DCC-mediated coupling is prevalent for amide bond formation in NSAID hybrids, ensuring high yields and purity .
  • Regulatory Considerations : Fluorinated fentanyl analogs (e.g., Compound C, D) highlight the importance of structural modifications in evading drug regulations .

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